molecular formula C13H16O5S B8185564 Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester

Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester

Cat. No.: B8185564
M. Wt: 284.33 g/mol
InChI Key: TWOGJQKHLARZJT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester has several scientific research applications:

Mechanism of Action

The mechanism of action of Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing enzyme activity and cellular processes . The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological targets .

Comparison with Similar Compounds

Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications .

Properties

IUPAC Name

(5-oxooxan-2-yl)methyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S/c1-10-2-6-13(7-3-10)19(15,16)18-9-12-5-4-11(14)8-17-12/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOGJQKHLARZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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